
Gibepyrone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gibepyrone A is a member of the class of 2-pyranones that is 2H-pyran-2-one in which the hydrogens at positions 3 and 6 are replaced by methyl and (2E)-2-buten-2-yl groups, respectively. It is a mycotoxin produced by the rice pathogen Fusarium fujikuroi. It has a role as an antibacterial agent and a mycotoxin. It is a member of 2-pyranones, an olefinic compound, an antibiotic antifungal agent and a polyketide.
科学的研究の応用
Antimicrobial Activity
- Gibepyrones, including Gibepyrone A, have been identified in different culture media of Gibberella fujikuroi and are noted for their antimicrobial activity. This was determined through spectroscopic techniques and chemical synthesis (Barrero et al., 1993).
Role in Fungal Pathogens
- This compound and its derivatives are produced by the rice pathogenic fungus Fusarium fujikuroi. Its biosynthesis involves a small polyketide synthase gene cluster. The production of this compound is significant for understanding fungal biology and could have implications in agriculture and fungal pathogen studies (Janevska et al., 2016).
Genetic and Biosynthetic Analysis
- Research on Fusarium graminearum, a related species, shows that the PKS8 gene is responsible for producing gibepyrones, including this compound. This study provides insights into the standalone genes in fungi responsible for natural product biosynthesis, which is crucial for understanding fungal genetics and potential applications in biotechnology (Westphal et al., 2018).
Marine Sponges and Bioactive Compounds
- This compound has also been identified in marine sponges, such as Jaspis stellifera. The study of these compounds in marine organisms can lead to the discovery of new bioactive molecules with potential applications in drug discovery and marine biology (Tang et al., 2012).
Broader Applications in Drug Discovery
- While not specific to this compound, research in drug discovery, including studies on fungal metabolites, emphasizes the importance of identifying and understanding bioactive compounds for therapeutic and agricultural applications. This broader context is relevant for appreciating the potential impact of compounds like this compound (Drews, 2000).
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.2 g/mol |
IUPAC名 |
6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one |
InChI |
InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4+ |
InChIキー |
FEEGMVBAILJAQO-QPJJXVBHSA-N |
異性体SMILES |
C/C=C(\C)/C1=CC=C(C(=O)O1)C |
SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
正規SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



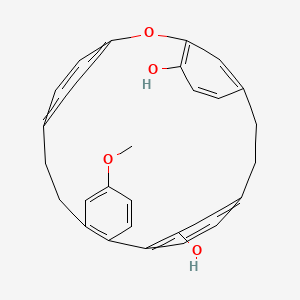

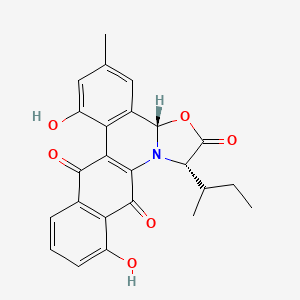
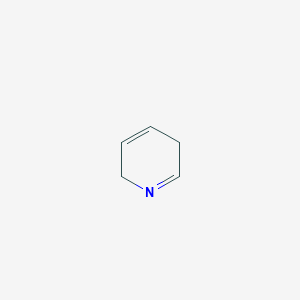
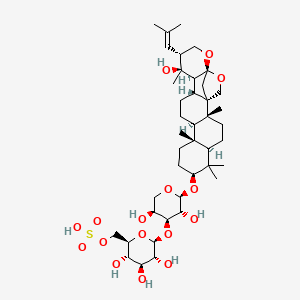
![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)
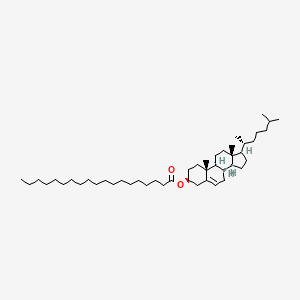


![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)
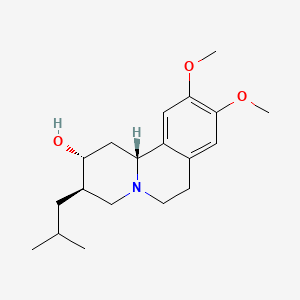

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)